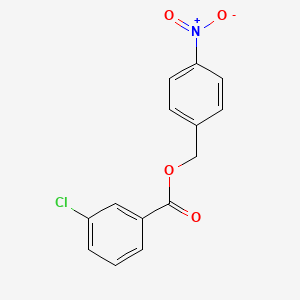
4-nitrobenzyl 3-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrobenzyl 3-chlorobenzoate is an organic compound that belongs to the class of aromatic esters It consists of a 4-nitrobenzyl group attached to a 3-chlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrobenzyl 3-chlorobenzoate can be achieved through esterification reactions. One common method involves the reaction of 4-nitrobenzyl alcohol with 3-chlorobenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzyl 3-chlorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chlorobenzoate moiety can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group in the 4-nitrobenzyl moiety can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzyl alcohol and 3-chlorobenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives.
Reduction: 4-Aminobenzyl 3-chlorobenzoate.
Hydrolysis: 4-Nitrobenzyl alcohol and 3-chlorobenzoic acid.
Scientific Research Applications
4-Nitrobenzyl 3-chlorobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Bioconjugation: Employed in the modification of biomolecules for labeling and detection purposes.
Photolabile Protecting Groups: Utilized in the development of photolabile protecting groups for controlled release of functional groups in chemical and biological systems.
Drug Delivery: Investigated for its potential in drug delivery systems, particularly in the design of prodrugs that release active compounds under specific conditions.
Mechanism of Action
The mechanism of action of 4-nitrobenzyl 3-chlorobenzoate depends on the specific chemical reaction it undergoes. For example:
Nucleophilic Substitution: The chlorine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.
Reduction: The nitro group is reduced to an amino group via a catalytic hydrogenation mechanism involving the transfer of hydrogen atoms.
Hydrolysis: The ester bond is cleaved through nucleophilic attack by water molecules, followed by proton transfer steps.
Comparison with Similar Compounds
4-Nitrobenzyl 3-chlorobenzoate can be compared with other similar compounds such as:
4-Nitrobenzyl 4-chlorobenzoate: Similar structure but with the chlorine atom in the para position relative to the ester group.
4-Nitrobenzyl benzoate: Lacks the chlorine substituent, resulting in different reactivity and applications.
3-Nitrobenzyl 3-chlorobenzoate: The nitro group is in the meta position, affecting the electronic properties and reactivity.
Properties
IUPAC Name |
(4-nitrophenyl)methyl 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c15-12-3-1-2-11(8-12)14(17)20-9-10-4-6-13(7-5-10)16(18)19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBCJXLMWJCDSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
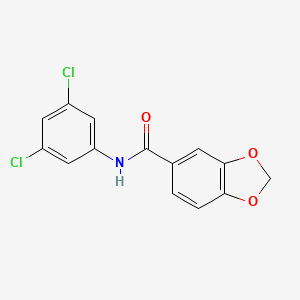
![N-(4-ethoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5718474.png)
![ethyl {5-[(dimethylamino)carbonyl]-4-methyl-1,3-thiazol-2-yl}carbamate](/img/structure/B5718481.png)
![[4-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetic acid](/img/structure/B5718488.png)
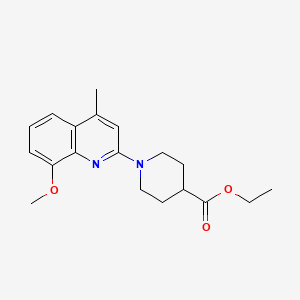
![methyl 4-{[(benzylthio)acetyl]amino}benzoate](/img/structure/B5718506.png)
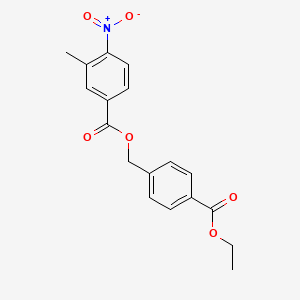
![4-[(4-benzylpiperidin-1-yl)methyl]-N-methylbenzamide](/img/structure/B5718535.png)
![METHYL 2-({[(4-FLUOROPHENETHYL)AMINO]CARBONYL}AMINO)BENZOATE](/img/structure/B5718541.png)
![methyl 2-{4,8-dimethyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5718548.png)
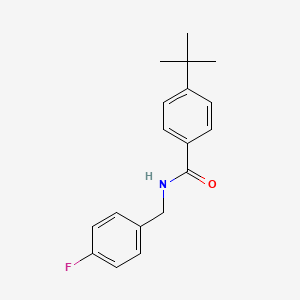
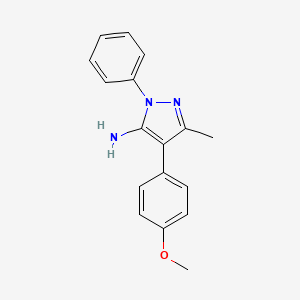
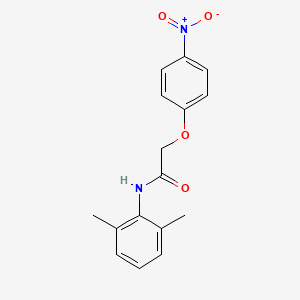
![2-fluorobenzaldehyde [4-[(2-bromo-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5718571.png)
